7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Description
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid (CAS: 752135-41-4) is a benzo[b]thiophene derivative characterized by a chlorine substituent at the 7-position and a methyl group at the 3-position of the fused aromatic ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of drug candidates like encenicline hydrochloride, a cholinergic cognitive enhancer . Its synthesis typically involves the preparation of 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride, followed by amide bond formation with amines such as (R)-quinuclidin-3-amine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Key properties:
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJPBOIKNNLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves:
- Construction of the benzo[b]thiophene ring system.
- Introduction of substituents (chloro and methyl groups) at specific positions.
- Functionalization to install the carboxylic acid group at the 2-position.
Common approaches include halogenation, methylation, Grignard reactions, palladium-catalyzed carbonylation, and chlorination of precursor thiophene derivatives.
Preparation via Halogenated Thiophene Intermediates
A prominent method involves starting from methyl-substituted thiophenes and introducing halogen substituents, followed by carboxylation:
Bromination of 3-methylthiophene: Mono-bromination using N-bromosuccinimide (NBS) yields 2-bromo-3-methylthiophene with approximately 64% yield. This step is crucial for subsequent metallation and functionalization.
Grignard Metallation and Carboxylation: The 2-bromo-3-methylthiophene is converted into a Grignard reagent by treatment with magnesium in an ether solvent. Subsequent carbonation with carbon dioxide or dimethyl carbonate introduces the carboxylic acid or ester group at the 2-position.
Palladium-Catalyzed Carbonylation: Alternatively, palladium-catalyzed carbonylation under carbon monoxide pressure in ethanol can be employed to form the ester intermediate, which can be hydrolyzed to the carboxylic acid.
Chlorination: The chloro substituent at the 7-position (equivalent to the 4-position on the thiophene ring before ring fusion) is introduced via selective chlorination or vapor phase chlorination of thiophene nitrile derivatives at elevated temperatures (e.g., 500°C) with chlorine gas, yielding trichlorinated thiophene intermediates that can be further converted.
Synthesis from Cinnamic Acid Derivatives via Cyclization
Another industrially relevant method involves:
Conversion of cinnamic acid derivatives to benzo[b]thiophene carbonyl chlorides: The cinnamic acid precursor is treated with thionyl chloride and pyridine or 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride. The DMAP method offers improved yields, robustness, and scalability compared to the pyridine method, avoiding long reaction times and difficult purification steps.
Cyclization and Functional Group Transformations: Subsequent treatment with sodium isopropoxide and saponification steps afford the benzo[b]thiophene carboxylic acid core. Further chlorination and methylation steps introduce the 7-chloro and 3-methyl substituents, respectively.
Advantages of DMAP Process: The use of solid DMAP instead of liquid pyridine simplifies handling, reduces waste disposal problems, and allows for recovery and reuse of DMAP hydrochloride salt without loss of yield or purity.
Preparation of Derivatives and Functionalization
Acid Chloride Intermediate Formation: The this compound can be converted to its acid chloride derivative using thionyl chloride, facilitating further coupling reactions.
Synthesis of Amino Acid Derivatives: The acid chloride intermediate reacts with amino acid methyl ester hydrochlorides in the presence of triethylamine and dioxane to produce amino acid methyl ester derivatives. These can be further converted to hydrazide derivatives by refluxing with hydrazine hydrate in ethanol.
Peptide Derivatives: The hydrazide derivatives can be elongated to dipeptide methyl esters through azide coupling methods involving sodium nitrite and acidified conditions, allowing for diverse functionalization and biological activity studies.
Practical Considerations and Formulation
Stock Solution Preparation: For research and formulation purposes, stock solutions of this compound are prepared in solvents like DMSO, PEG300, Tween 80, corn oil, or water, with careful stepwise addition to ensure clarity and solubility.
Concentration and Volume Calculations: Tables and calculators are used to prepare solutions at defined molarities (1 mM, 5 mM, 10 mM) based on the compound’s molecular weight (226.68 g/mol), facilitating reproducible experimental conditions.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The DMAP-assisted acid chloride formation process is more robust and scalable than the pyridine method, with less sensitivity to reaction time and easier purification.
The Grignard and palladium-catalyzed carbonylation methods allow for flexibility in introducing the carboxylic acid group, with palladium catalysis offering milder conditions and potentially higher selectivity.
Amino acid and peptide derivatives synthesized from the acid chloride intermediate demonstrate the compound’s utility as a building block for biologically active molecules.
Careful solvent selection and stepwise addition are critical for preparing clear stock solutions suitable for in vivo and in vitro studies.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activities, particularly as an anti-inflammatory or anticancer agent.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene compounds can inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzo[b]thiophene structure could enhance its cytotoxic effects against various cancer cell lines .
Material Science
In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced electrical properties. Its thiophene moiety contributes to the conductivity and stability of the resulting materials.
Case Study: Conductive Polymers
A recent study explored the incorporation of this compound into polymer matrices to develop conductive films. These films showed improved charge transport properties, making them suitable for applications in organic electronics .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the production of other functionalized thiophenes and heterocycles. Its reactivity allows for various transformations, making it a valuable building block in synthetic chemistry.
Table: Synthetic Pathways Using this compound
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, particularly in its role as a pharmaceutical agent, involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound induces apoptosis in cancer cells and inhibits DNA repair mechanisms, making it effective against cisplatin-resistant cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bioactivity and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Drug Development
Derivatives of this compound have been explored in clinical trials for Alzheimer’s disease and schizophrenia, with encenicline hydrochloride showing promise as a cognitive enhancer .
Antimicrobial Activity
Structural modifications, such as replacing the methyl group with bulkier substituents (e.g., tert-butyl), significantly alter antibacterial potency. For example, N-(2-chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (compound 3 in ) exhibits MIC values <1 µg/mL against Gram-positive pathogens .
Biological Activity
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is a member of the Bcl-2 family and plays a crucial role in regulating apoptosis, making it a target for cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The primary mechanism through which this compound exerts its effects is by interacting with Mcl-1 . This interaction leads to:
- Downregulation of Mcl-1 : The compound reduces the levels of Mcl-1, which is significant in promoting apoptosis in cancer cells.
- Increased Apoptosis : By inhibiting Mcl-1, the compound enhances apoptotic signaling pathways, thereby increasing cell death in tumor cells .
- Reduced DNA Damage Repair : The downregulation of Mcl-1 also correlates with decreased DNA damage repair mechanisms in cancer cells, further enhancing its potential as an anticancer agent.
Pharmacokinetics
Research indicates that this compound can effectively penetrate cancer cells, making it a candidate for further development in targeted cancer therapies. Its stability under physiological conditions and ability to reach intracellular targets are critical for its efficacy.
Research Findings and Case Studies
Several studies and findings highlight the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibits Mcl-1 binding to its pro-apoptotic partners, which is essential for triggering apoptosis in various cancer cell lines .
- Structure-Activity Relationship (SAR) : The compound's structure has been optimized through various substitutions at different positions on the benzothiophene scaffold. These modifications have been shown to enhance binding affinity to Mcl-1 and improve biological activity .
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Mcl-1 Inhibition | Apoptotic Induction | Notes |
|---|---|---|---|
| This compound | High | High | Effective against various cancer types |
| 3-Chloro-6-methylbenzo[B]thiophene | Moderate | Moderate | Less selective than 7-chloro variant |
| 5-Chloro-3-methylbenzo[B]thiophene | Low | Low | Minimal activity against Mcl-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
